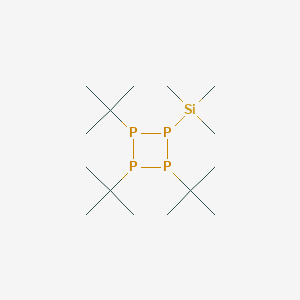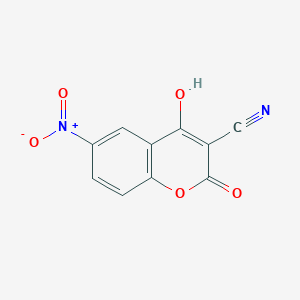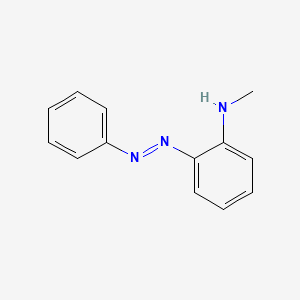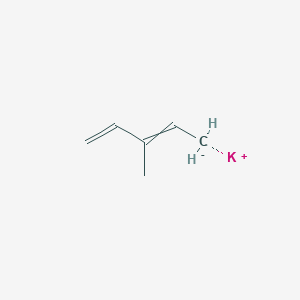
potassium;3-methylpenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;3-methylpenta-1,3-diene is an organic compound characterized by the presence of a potassium ion and a conjugated diene system. The compound’s structure includes two double bonds separated by a single bond, which contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylpenta-1,3-diene typically involves the dehydration of 2-methyl-2,4-pentanediol. This process can be catalyzed by weakly acidic catalysts to improve yield and reduce equipment corrosion . The reaction proceeds through the intermediate formation of 4-methyl-4-pentene-2-ol, which is then dehydrated to produce 3-methylpenta-1,3-diene .
Industrial Production Methods
Industrial production of 3-methylpenta-1,3-diene follows similar synthetic routes but on a larger scale. The use of mild catalysts and step-by-step dehydration methods ensures high yield and environmental friendliness .
Analyse Chemischer Reaktionen
Types of Reactions
3-methylpenta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound reacts with electrophiles, leading to the formation of 1,2- and 1,4-addition products.
Cycloaddition Reactions: It participates in Diels-Alder reactions, forming cyclohexene derivatives.
Common Reagents and Conditions
Hydrogen Halides: React with 3-methylpenta-1,3-diene to form addition products.
Dienophiles: Used in Diels-Alder reactions to form cyclic compounds.
Major Products Formed
1,2-Addition Products: Formed under kinetic control at lower temperatures.
1,4-Addition Products: Formed under thermodynamic control at higher temperatures.
Cyclohexene Derivatives: Formed through Diels-Alder reactions.
Wissenschaftliche Forschungsanwendungen
3-methylpenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of perfumes and other fragrance compounds.
Wirkmechanismus
The mechanism of action of 3-methylpenta-1,3-diene involves its reactivity with electrophiles and dienophiles. The compound’s conjugated diene system allows for resonance stabilization, making it highly reactive in electrophilic addition and cycloaddition reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: Another conjugated diene with similar reactivity.
2-Methyl-1,3-butadiene (Isoprene): Shares structural similarities and reactivity patterns.
Uniqueness
3-methylpenta-1,3-diene is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of a methyl group at the third position enhances its stability compared to other dienes .
Eigenschaften
CAS-Nummer |
74206-00-1 |
|---|---|
Molekularformel |
C6H9K |
Molekulargewicht |
120.23 g/mol |
IUPAC-Name |
potassium;3-methylpenta-1,3-diene |
InChI |
InChI=1S/C6H9.K/c1-4-6(3)5-2;/h4-5H,1-2H2,3H3;/q-1;+1 |
InChI-Schlüssel |
GZSOABNBYZIOCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C[CH2-])C=C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


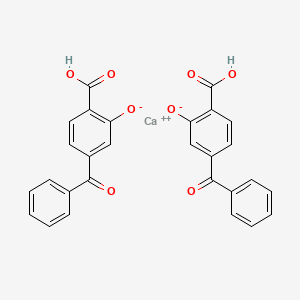
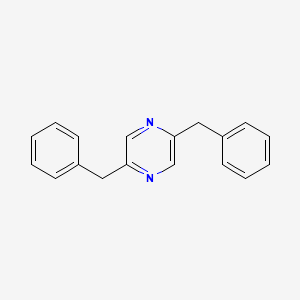
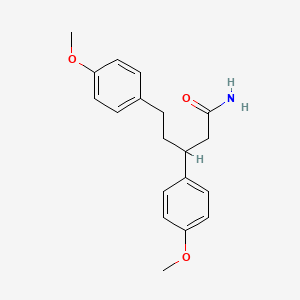
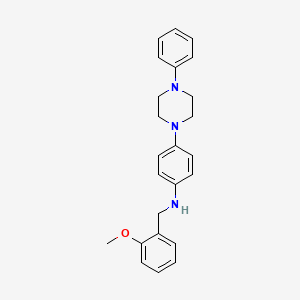

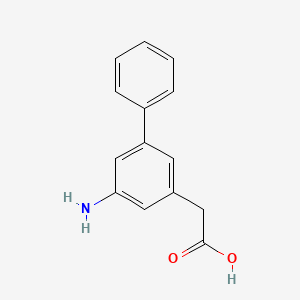
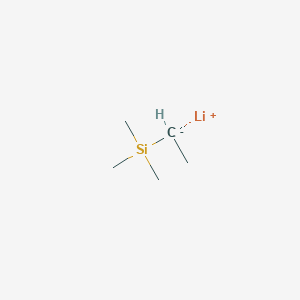
![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)

